![molecular formula C10H19NO B1478842 3a-(methoxymethyl)octahydro-1H-isoindole CAS No. 2098005-12-8](/img/structure/B1478842.png)
3a-(methoxymethyl)octahydro-1H-isoindole
Overview
Description
3a-(Methoxymethyl)octahydro-1H-isoindole (3a-MMOI) is a compound belonging to the class of isoindoles. It is a heterocyclic organic compound with a bicyclic structure, consisting of an isoindole ring fused to a cyclohexane ring. It has a molecular formula of C10H15NO. 3a-MMOI has been studied for its potential applications in synthetic organic chemistry, catalysis, and pharmaceuticals.
Scientific Research Applications
Structural Characterization and Conformation
The structural characterization of related isoindole derivatives demonstrates the complexity of their molecular conformations. For instance, the analysis of benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate reveals a non-planar octahydro-1H-isoindole ring with distinct torsion angles, showcasing the stereochemistry and molecular dynamics of such compounds (Shang et al., 2012).
Synthetic Approaches
Several synthetic methodologies have been developed to manipulate isoindole frameworks, enhancing their potential for varied applications:
- The palladium-catalyzed hydride reduction technique has been applied to isoindolines, demonstrating a method to achieve 4,5,6,7-tetrahydro-2H-isoindoles, highlighting the versatility of these compounds in synthetic chemistry (Hou et al., 2007).
- A facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on the reaction of 2-(dialkoxymethyl)phenyllithiums with nitriles followed by acid-catalyzed cyclization was reported, showcasing the potential for creating diverse isoindole derivatives (Kuroda & Kobayashi, 2015).
Potential Biological Applications
Research has also touched on the biological relevance of isoindole derivatives, examining their interactions with biological systems and potential as therapeutic agents:
- The study of xanthine oxidase inhibitor properties on isoindoline-1,3-dion derivatives provides insight into the biochemical applications of isoindole compounds and their mechanism of action (Gunduğdu et al., 2020).
- Investigation into the impact of N-alkylamino substituents on serotonin receptor affinity and phosphodiesterase 10A inhibition by isoindole-1,3-dione derivatives sheds light on their potential for treating neuropsychiatric disorders (Czopek et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound is known to be soluble in polar solvents such as water, ethanol, and methanol, which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Action Environment
The compound is known to be stable under normal laboratory conditions.
properties
IUPAC Name |
7a-(methoxymethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-8-10-5-3-2-4-9(10)6-11-7-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNSTXPLGCNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a-(methoxymethyl)octahydro-1H-isoindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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